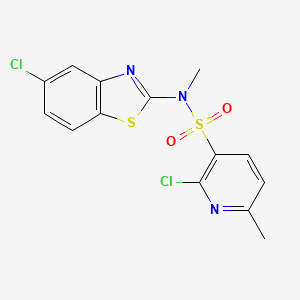

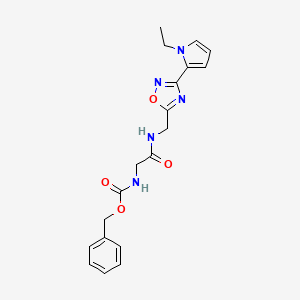

![molecular formula C11H15Cl2N3S B2448159 3-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride CAS No. 1955547-39-3](/img/structure/B2448159.png)

3-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyridine and thiazole . It is related to 4-(Pyridin-4-yl)thiazol-2-amine, which has been studied as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions . The compound is also related to 3-(Pyridin-4-yl)propan-1-amine and 3-(3-Pyridyl)propylamine , which have been used in various chemical reactions .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Chemical Reactions Analysis

The compound is likely to participate in various chemical reactions. For instance, 3-(3-Pyridyl)propylamine is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido[2,3-b]azepine .科学的研究の応用

Chemical Synthesis and Diversity

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, has been used as a starting material for various alkylation and ring closure reactions. These processes have generated a structurally diverse library of compounds, including dithiocarbamates, thioethers, and derivatives of pyrazolines, pyridines, benzodiazepines, and others, indicating a potential for creating diverse chemical entities using similar starting compounds (Roman, 2013).

Antimicrobial Applications

Research has shown the synthesis of heterocyclic compounds, such as 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine, displaying significant antimicrobial properties. These compounds are synthesized by reacting 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine with thiourea, highlighting the antimicrobial potential of compounds derived from this chemical class (Tayade, Shekar, & Shekar, 2012).

Quantum Chemical Analysis

N-(Pyridin-2-yl)thiazol-2-amine, a functional unit in many therapeutically important species, exhibits dynamic tautomerism and divalent N(I) character. Quantum chemical analysis reveals competitive isomeric structures and electron-donating properties in these compounds, which may be relevant in pharmaceutical applications (Bhatia, Malkhede, & Bharatam, 2013).

Non-Covalent Interaction Studies

1-(4-Chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas have been studied for their intramolecular non-covalent interactions, essential for understanding molecular behavior in various applications, including pharmaceuticals (Zhang et al., 2018).

Oxidative C–S Bond Formation

Biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines have been synthesized using an oxidative C–S bond formation strategy. This metal-free approach suggests potential in developing new therapeutic agents (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).

Synthesis of Antimicrobial Compounds

The synthesis of compounds like 5-Arylazothiazole, Pyrazolo[1,5-a] Pyrimidine, Triazolo[4,3-a]Pyrimidine, and Pyrimido[1,2-a]Benzimidazole derivatives containing the thiazole moiety has shown promising antimicrobial activities (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).

将来の方向性

The future directions for this compound could involve further studies on its synthesis, properties, and potential applications. For instance, the synthesis of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine could be further explored . Additionally, the compound’s potential as a corrosion inhibitor, similar to 4-(Pyridin-4-yl)thiazol-2-amine , could be investigated.

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways . These include pathways involved in inflammation, pain sensation, microbial infection, and cancer, among others.

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body .

Result of Action

Based on the known effects of thiazole derivatives, it can be inferred that this compound may have a range of potential effects, including anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

特性

IUPAC Name |

3-(4-pyridin-2-yl-1,3-thiazol-2-yl)propan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S.2ClH/c12-6-3-5-11-14-10(8-15-11)9-4-1-2-7-13-9;;/h1-2,4,7-8H,3,5-6,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIVVQBNIPRBNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

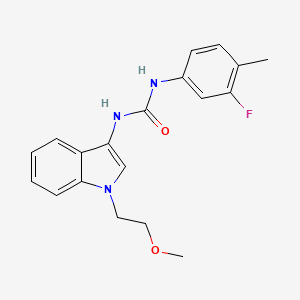

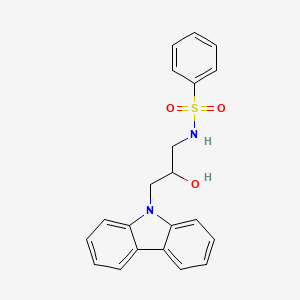

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2448077.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2448082.png)

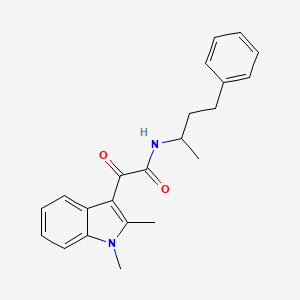

![N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2448085.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-cyclohexylacetamide](/img/structure/B2448089.png)

![1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2448090.png)

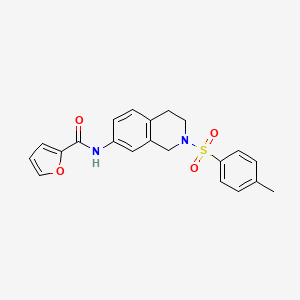

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2448091.png)

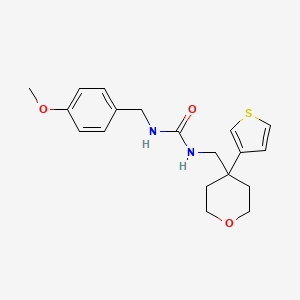

![N-ethyl-2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}-N-phenylacetamide](/img/structure/B2448098.png)